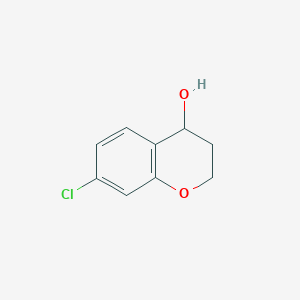

7-Chlorochroman-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorochroman-4-ol is an organic compound that belongs to the class of chromanols. It has a molecular formula of C9H9ClO2 and a molecular weight of 184.62 .

Synthesis Analysis

The synthesis of 7-Chlorochroman-4-ol involves a nucleophilic aromatic substitution reaction. In one method, 1,3-diphenylprop-2-yn-1-ol, [bmim]Br, and TBHP were taken in a round bottom flask and heated to 55 °C until completion of the reaction. The reaction course was monitored by TLC. After completion of the reaction, the crude mixture was extracted with ethyl acetate. The organic layer was concentrated under reduced pressure and purified by column chromatography on silica gel to afford the desired product .Scientific Research Applications

- 7-Chlorochroman-4-ol possesses antioxidant activity due to its phenolic structure. It can scavenge free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases and oxidative stress-related conditions .

- Inflammation plays a crucial role in various diseases. Studies suggest that 7-Chlorochroman-4-ol may inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves modulating cytokines and enzymes involved in inflammation .

- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease are characterized by oxidative stress and inflammation. 7-Chlorochroman-4-ol’s antioxidant and anti-inflammatory properties make it an interesting compound for potential neuroprotective therapies .

- Preliminary research indicates that 7-Chlorochroman-4-ol may exhibit anticancer effects. It could interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. However, further studies are needed to validate its efficacy .

- The compound has shown activity against certain bacteria and fungi. Researchers have investigated its potential as an antimicrobial agent, particularly in the context of skin infections and wound healing .

- 7-Chlorochroman-4-ol may protect the skin from UV radiation-induced damage. It could be used in sunscreen formulations or as an ingredient in skincare products to prevent photoaging and sunburn .

Antioxidant Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Anticancer Activity

Antimicrobial Applications

Photoprotective Properties

properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDYKWYKIBZVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorochroman-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)